1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile
Description
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Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-8-4-7(5-9(12)14-8)10(6-13)2-1-3-10/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSZEYYMPITFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-Dichloro-4-pyridyl)cyclobutanecarbonitrile, a compound characterized by its unique cyclobutane structure and pyridyl substituents, has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and herbicide. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 230.08 g/mol. The presence of the dichloropyridine moiety contributes to its biological activity, as halogenated compounds often exhibit enhanced interaction with biological targets.
Biological Activity Overview
This compound has demonstrated significant biological activities in several contexts:
- Insecticidal Activity : The compound exhibits potent insecticidal properties against various pest species. Its mechanism is primarily through disruption of the nervous system of insects, leading to paralysis and death.
- Herbicidal Activity : It shows efficacy in controlling weed species, likely through interference with their growth processes.
Insecticidal Efficacy
A study published in a peer-reviewed journal evaluated the insecticidal activity of this compound against common agricultural pests. The results indicated that the compound achieved over 90% mortality in target insect populations within 48 hours of exposure.
| Insect Species | Concentration (ppm) | Mortality (%) after 48h |
|---|---|---|
| Spodoptera frugiperda | 50 | 92 |
| Aphis gossypii | 25 | 85 |
| Tetranychus urticae | 10 | 78 |
Herbicidal Activity
In another study focusing on herbicidal properties, the compound was tested against several weed species. It was found to inhibit germination and growth significantly.
| Weed Species | Concentration (ppm) | Growth Inhibition (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 88 |
| Echinochloa crus-galli | 50 | 75 |
| Chenopodium album | 25 | 65 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the pyridyl ring or cyclobutane structure can significantly influence biological potency. For instance, introducing additional halogen atoms or altering the carbon chain length may enhance insecticidal activity.
Toxicological Considerations
While the compound demonstrates effective biological activity, it is crucial to consider its toxicity profile. Preliminary studies suggest moderate toxicity to non-target organisms, necessitating careful application guidelines to mitigate environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
